![molecular formula C15H15Cl2N3O2S B12471330 3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Sulfonylation: The piperidine-1-sulfonyl group can be introduced through the reaction of the corresponding piperidine derivative with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of 3-chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Chlorinated Heterocycles: Other chlorinated heterocyclic compounds with similar structures and properties.
Uniqueness
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and piperidine-1-sulfonyl groups enhances its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C15H15Cl2N3O2S |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
3-chloro-6-(4-chloro-3-piperidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-12-5-4-11(13-6-7-15(17)19-18-13)10-14(12)23(21,22)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2 |
InChI-Schlüssel |
QMJNNUWRPHWBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


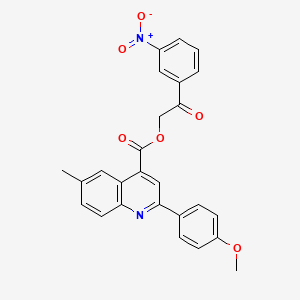
![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
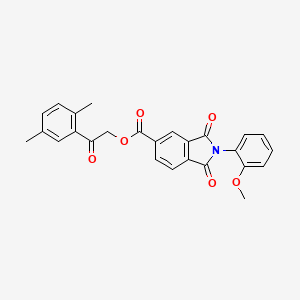
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
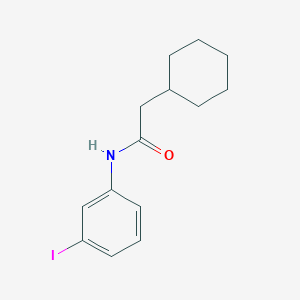
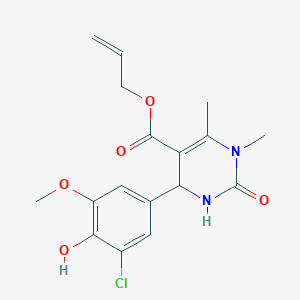
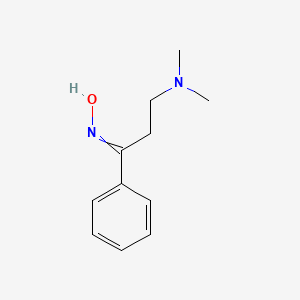
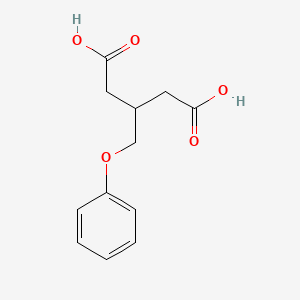
![4-(hydroxyamino)-N-[2-(naphthalen-2-yloxy)ethyl]-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide](/img/structure/B12471286.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
amino}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B12471292.png)
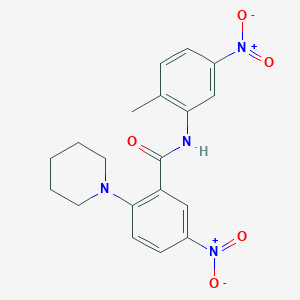
![(1R,2R,4S,5S,7s,9s)-9-butyl-7-((3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide](/img/structure/B12471296.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)
